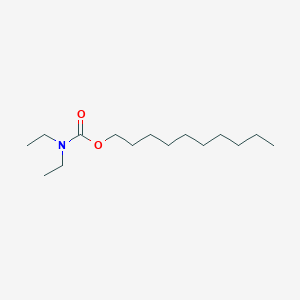
Decyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl diethylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a decyl group (a ten-carbon alkyl chain) and a diethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions . The general reaction scheme is as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{R’}\text{X} \rightarrow \text{R}_2\text{NCS}_2\text{R’} ] where R represents the decyl group and R’ represents the diethyl group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is exothermic, and the product is purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Decyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: The decyl or diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Decyl diethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other carbamate compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of decyl diethylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Diethylcarbamazine: Used as an anthelmintic drug.
Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis.
Nickel diethyldithiocarbamate: Used in the synthesis of nanomaterials.
Uniqueness
Decyl diethylcarbamate is unique due to its specific structure, which combines a long alkyl chain with a diethylcarbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
115652-48-7 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
decyl N,N-diethylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-13-14-18-15(17)16(5-2)6-3/h4-14H2,1-3H3 |
InChI Key |
DTCUTWAYQOKYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
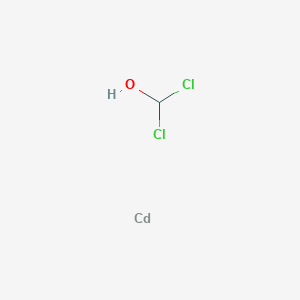
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
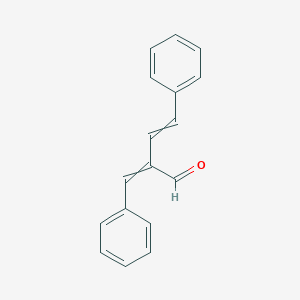
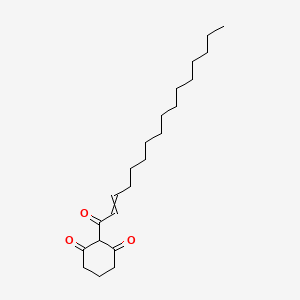
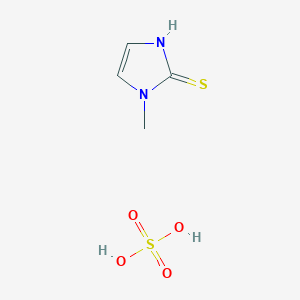


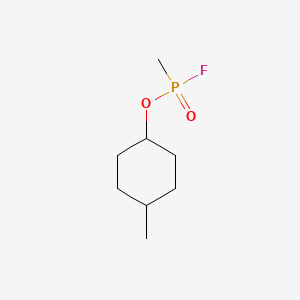
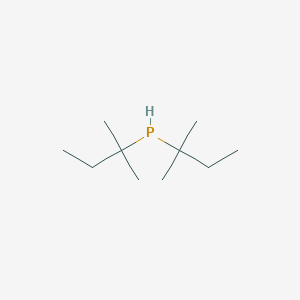
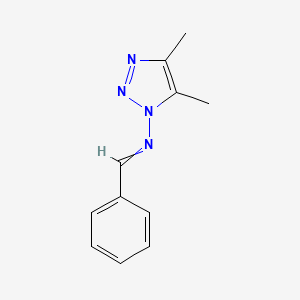
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
